N,N-diallyl-N'-benzoylthiourea

説明

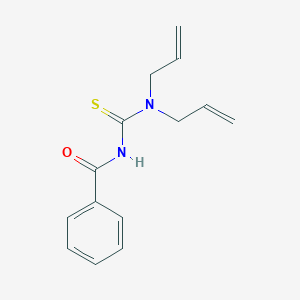

N,N-diallyl-N’-benzoylthiourea: is an organic compound belonging to the family of thioureas. Thioureas are known for their diverse applications in various fields such as synthetic precursors of new heterocycles, pharmacological agents, and materials science. The presence of sulfur and nitrogen atoms in thioureas allows for multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-benzoylthiourea typically involves the reaction of benzoyl chloride with N,N-diallylthiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production of N,N-diallyl-N’-benzoylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

化学反応の分析

Types of Reactions: N,N-diallyl-N’-benzoylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various acyl-substituted thioureas.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of DABT derivatives as anticancer agents. Research indicates that allylthiourea derivatives exhibit notable activity against breast cancer cell lines such as MCF-7 and T47D. The mechanism involves the inhibition of key growth factor receptors like EGFR and HER-2, leading to reduced cell proliferation .

1.2 Antimicrobial Properties

DABT and its derivatives have shown promising antibacterial and antifungal activities. For instance, compounds with fluorinated groups demonstrated significant antibacterial effects against Escherichia coli and antifungal activity against Candida albicans. The presence of trifluoromethyl groups has been correlated with enhanced antimicrobial efficacy, particularly in biofilm-forming bacteria .

1.3 Anti-inflammatory Effects

DABT derivatives have been investigated for their anti-inflammatory properties, particularly as potential inhibitors of cyclooxygenase-2 (COX-2). In silico studies suggest that certain derivatives may exhibit analgesic activity comparable to established drugs like diclofenac, indicating their potential therapeutic use in pain management .

Material Science Applications

2.1 Corrosion Inhibition

The ability of DABT to function as a corrosion inhibitor has been explored in various studies. It acts by forming a protective layer on metal surfaces, thereby preventing oxidative damage. This property is particularly useful in industries where metal components are exposed to harsh environments .

2.2 Organocatalysis

DABT has also found applications in organocatalysis, where it serves as a catalyst in various organic reactions. Its unique structure allows for efficient catalysis in reactions such as Michael additions and cyclization processes, contributing to the synthesis of complex organic molecules .

Case Studies

作用機序

The mechanism of action of N,N-diallyl-N’-benzoylthiourea involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, altering their reactivity and function. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors.

類似化合物との比較

- N,N-diallyl-N’-acetylthiourea

- N,N-diallyl-N’-benzoylthiourea

- N,N-diallyl-N’-methylthiourea

Comparison: N,N-diallyl-N’-benzoylthiourea is unique due to the presence of the benzoyl group, which enhances its ability to form stable metal complexes and increases its biological activity. Compared to N,N-diallyl-N’-acetylthiourea, the benzoyl derivative exhibits higher antimicrobial and antifungal activities. The methyl derivative, on the other hand, has lower reactivity and is less effective in forming metal complexes.

生物活性

N,N-Diallyl-N'-benzoylthiourea is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

1. Chemical Structure and Properties

This compound belongs to a class of compounds known as thioureas, which are characterized by the presence of a thiocarbonyl group. The general structure can be represented as follows:

Where:

- is a diallyl group,

- is a benzoyl group,

- may vary based on specific derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes such as proteases and kinases, influencing pathways related to apoptosis and cell proliferation .

- Antimicrobial Activity : It has shown significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, by disrupting biofilm formation and bacterial cell integrity .

- Cytotoxicity : Studies indicate that it can induce cytotoxic effects in cancer cell lines, promoting apoptosis through the activation of specific signaling pathways .

3.1 Antimicrobial Properties

This compound exhibits potent antimicrobial activity. Research has demonstrated its effectiveness against both planktonic and biofilm-associated bacteria. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC (Antibiotic) |

|---|---|---|---|

| Escherichia coli | 32 µg/mL | Ciprofloxacin | 4 µg/mL |

| Staphylococcus aureus | 16 µg/mL | Erythromycin | 8 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | Ampicillin | 32 µg/mL |

These results highlight the potential of this compound as an alternative antimicrobial agent, especially in the context of rising antibiotic resistance.

3.2 Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and melanoma (B16-F10). The following table outlines its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| B16-F10 | 150 | Cell cycle arrest in S phase |

The compound's ability to induce apoptosis and halt cell cycle progression indicates its potential as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against biofilms formed by E. coli revealed that the compound significantly reduced biofilm mass at concentrations lower than those required for conventional antibiotics .

Case Study 2: Anticancer Potential

In another investigation, this compound was tested on MCF-7 cells, where it was found to increase lactate dehydrogenase (LDH) release, indicating cell membrane damage and cytotoxicity. The treated cells also exhibited morphological changes consistent with apoptosis .

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its mechanisms involve enzyme inhibition, disruption of microbial biofilms, and induction of apoptosis in cancer cells. Further research is warranted to explore its full therapeutic potential and elucidate the underlying molecular pathways involved in its biological effects.

特性

IUPAC Name |

N-[bis(prop-2-enyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRPHZSFXIBKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364371 | |

| Record name | N,N-diallyl-N'-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122195-51-1 | |

| Record name | N,N-diallyl-N'-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。